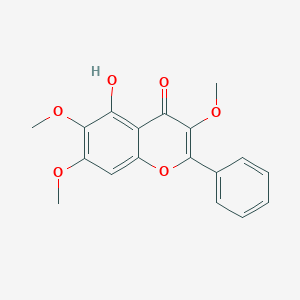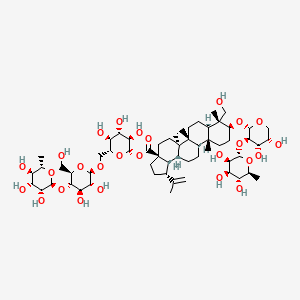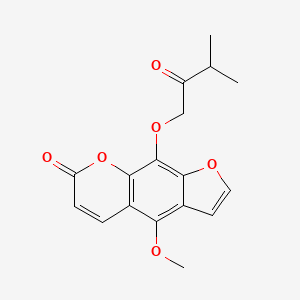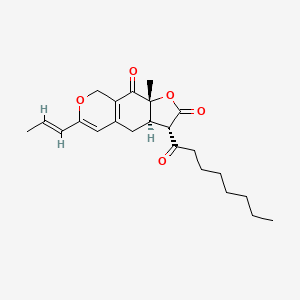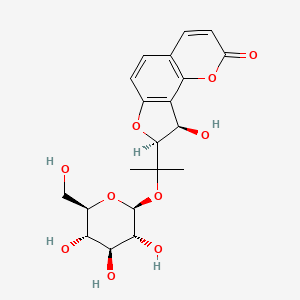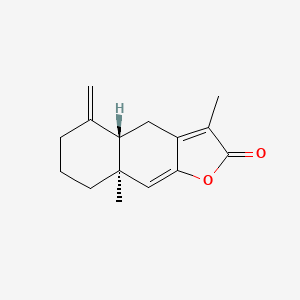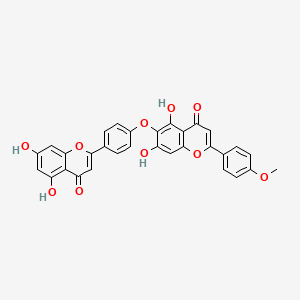
CRYPTOMERIN A (REFERENCE GRADE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptomerin A is a naturally occurring compound with the molecular formula C31H20O10. It has gained significant attention due to its potential therapeutic and environmental applications. Cryptomerin A is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cryptomerin A involves several steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of phenolic compounds and chromenone derivatives. The reaction conditions typically include the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Cryptomerin A often involves large-scale extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Cryptomerin A. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the reference grade quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cryptomerin A undergoes various chemical reactions, including:
Oxidation: Cryptomerin A can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Cryptomerin A into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic rings of Cryptomerin A.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds. These products have distinct chemical and physical properties that can be utilized in different applications .
Aplicaciones Científicas De Investigación
Cryptomerin A has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of environmentally friendly pesticides and herbicides
Mecanismo De Acción
The mechanism of action of Cryptomerin A involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. Additionally, Cryptomerin A can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Cryptomerin B: Similar in structure but with different functional groups, leading to variations in biological activity.
Cryptomerin C: Another derivative with distinct chemical properties and applications.
Flavonoids: A broader class of compounds with similar aromatic structures and hydroxyl groups.
Uniqueness of Cryptomerin A
Cryptomerin A stands out due to its unique combination of hydroxyl groups and aromatic rings, which contribute to its diverse chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells and its potential use in environmentally friendly applications make it a compound of significant interest in various fields .
Propiedades
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHZOLWNLOEMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
